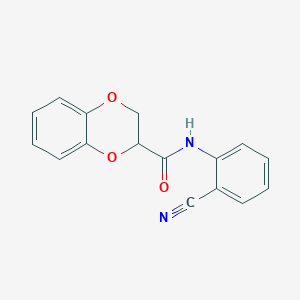

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. BDPC has been found to exhibit a wide range of pharmacological effects, including stimulant and anxiolytic properties. Due to its unique chemical structure and pharmacological profile, BDPC has gained significant interest from the scientific community, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Drug Development

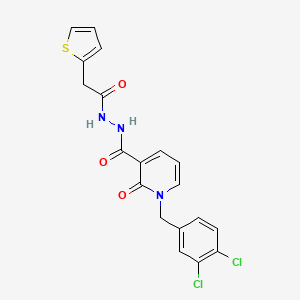

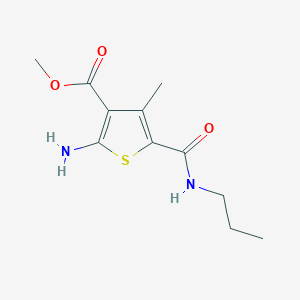

Research on compounds structurally related to N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been explored in the context of developing new pharmaceutical agents. For instance, the synthesis of heterocyclic compounds using similar structures has been a focus, aiming at new antibiotics and antibacterial drugs. Ahmed (2007) discusses the synthesis of new antibiotic and antibacterial drugs through the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reactions to yield various pyrimidinone derivatives with studied biological activities against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antitumor Activity

A novel series of 2-cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and appropriate isocyanates demonstrated activity against a variety of solid and hematological tumor cells, including strains resistant to standard chemotherapy agents. This suggests the potential of related structures in cancer treatment (Iyengar et al., 1999).

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) on acrylamide derivatives, including those with cyano and carboxamide functionalities, has shown effective corrosion inhibition for copper in nitric acid solutions. This highlights the utility of these compounds in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Chemosensors Development

Studies on N-nitrophenyl benzamide derivatives, which share functional group similarities with this compound, have developed as chemosensors for cyanide in aqueous environments. This application is crucial for environmental monitoring and safety protocols (Sun et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds can inhibit the replication of influenza a virus in cultured cells . The compound binds to its target and could interfere with essential interactions for virus replication . More detailed studies are required to understand the precise mode of action of this compound.

Biochemical Pathways

Related compounds have shown anticancer activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis

Result of Action

Related compounds have shown excellent inhibitory activity against mcf-7 and a-549 cell lines, which are models for breast and lung cancer, respectively . This suggests that the compound may have potential anticancer effects.

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIAEXNCCKYGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443733.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2443741.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)